molecular formula C10H8ClNO3 B2474571 Methyl 4-chloro-2-cyano-5-methoxybenzoate CAS No. 1138220-78-6

Methyl 4-chloro-2-cyano-5-methoxybenzoate

Cat. No.: B2474571
CAS No.: 1138220-78-6
M. Wt: 225.63
InChI Key: RRVADHLUCILFHJ-UHFFFAOYSA-N
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Description

Overview of Benzoic Acid Derivatives in Organic Chemistry

Benzoic acid, the simplest aromatic carboxylic acid, consists of a benzene (B151609) ring attached to a carboxyl group (-COOH). wikipedia.orgsavemyexams.com Its derivatives are compounds in which one or more hydrogen atoms on the benzene ring or the carboxylic acid group are replaced by other functional groups. ontosight.aiymerdigital.com These derivatives are pivotal in organic synthesis, serving as precursors for more complex molecules. preprints.org The esterification of benzoic acid with alcohols, for instance, yields benzoate (B1203000) esters, a reaction of fundamental importance. savemyexams.com Industrially, benzoic acid is a precursor for many other organic substances, including phenol (B47542) and plasticizers. wikipedia.org The versatility of the benzoic acid scaffold allows chemists to synthesize a wide range of molecules with diverse biological and pharmacological activities. ontosight.aiymerdigital.com

Significance of Methoxy (B1213986), Chloro, and Cyano Substituents in Chemical Research

Methoxy Group (-OCH₃): The methoxy group is prevalent in many natural products and approved drugs. nih.gov It can influence a molecule's physicochemical properties, ligand-target binding, and metabolic parameters. nih.gov While it consists of a methyl group bonded to an oxygen atom, its effects are often unique and more complex than the sum of its parts. nih.govontosight.ai The methoxy group can present both negative (at the oxygen) and positive (at the methyl) electrostatic potentials, making it a versatile tool for exploring protein binding pockets. tandfonline.com

Chloro Group (-Cl): Chlorine is one of the most common atoms found in small-molecule drugs. acs.orgnih.gov The substitution of a hydrogen atom with chlorine can dramatically improve a compound's potency and positively affect its pharmacokinetic profile. acs.orgresearchgate.net The chloro group can increase lipophilicity, allowing molecules to better interact with lipophilic protein pockets through van der Waals forces. researchgate.net Depending on its position and the electronic environment of the scaffold, chlorine can act as an electron-withdrawing or even a quasi-electron-neutral group. rsc.org

Cyano Group (-CN): The nitrile, or cyano, group is found in more than 60 small-molecule drugs and has broad applications in medicinal chemistry. rsc.org It is a strong electron-withdrawing group, which can significantly alter the electronic density of an aromatic ring. nih.gov This property can enhance π-π stacking interactions with biological targets. nih.gov The nitrile group is also valued for its ability to improve pharmacokinetic profiles and can act as a bioisostere for groups like carbonyls or halogens. researchgate.netnih.gov Its linear geometry and small molecular volume allow it to fit well within protein binding pockets. nih.gov

The combination of these three substituents in a single molecule, such as Methyl 4-chloro-2-cyano-5-methoxybenzoate, creates a unique electronic and steric profile that is of interest for synthetic and medicinal chemistry research.

Table 1: Properties of Key Functional Groups


Functional GroupChemical FormulaGeneral Effect on Aromatic RingCommon Role in Research
Methoxy-OCH₃Electron-donating (by resonance), ActivatingModulating solubility, metabolism, and binding interactions. [2, 4]
Chloro-ClElectron-withdrawing (by induction), DeactivatingEnhancing potency, metabolic stability, and lipophilicity. [9, 14]
Cyano (Nitrile)-CNStrongly electron-withdrawing, DeactivatingImproving binding affinity, pharmacokinetics; acting as a versatile synthetic handle. [3, 15]

Research Trajectories of Related Halogenated and Nitrile-Substituted Benzoates

Research into benzoate esters featuring halogen and nitrile substituents is an active area, driven by the quest for novel materials and therapeutics.

Halogenated Benzoates: The introduction of halogen atoms, particularly chlorine and bromine, onto the benzoate ring is a well-established strategy for enhancing the biological activity of molecules. nih.gov For example, studies have shown that adding a halogenated benzoyl group can significantly increase the anti-fungal activity of natural products. nih.gov Research has also explored the use of halogenated benzoates in environmental science, where certain brominated and iodinated benzoates can stimulate the microbial dechlorination of environmental pollutants like PCBs. dss.go.th The synthesis of halogenated benzoates often involves the direct halogenation of a toluic acid ester precursor. google.com

Nitrile-Substituted Benzoates: The cyano group is a key feature in many pharmaceuticals and serves as a valuable synthetic intermediate. researchgate.net Aromatic nitriles are precursors for a wide range of functional groups, including amines and carboxylic acids. researchgate.net In drug design, para-substituted aryl nitriles are common, as the potent electron-withdrawing nature of the nitrile group can make the aromatic ring less susceptible to oxidative metabolism. nih.gov The placement of the nitrile is often crucial for biological activity, where it can function as a hydrogen bond acceptor, mimicking other groups like carbonyls. nih.gov Research into nitrile-substituted compounds also focuses on their enhanced thermal and hydrophobic properties for materials applications. researchgate.net

The study of molecules like this compound falls at the intersection of these research trajectories, combining the distinct electronic and steric influences of multiple substituent types to create a compound with potentially novel properties worthy of investigation.

Table 2: Comparison of Related Substituted Methyl Benzoate Compounds


Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)General Research Area
Methyl 4-acetamido-5-chloro-2-methoxybenzoate4093-31-6C₁₁H₁₂ClNO₄257.67Intermediate in organic synthesis.
Methyl 5-chloro-2-methoxybenzoate33924-48-0C₉H₉ClO₃200.62Reactant for preparing potential histamine (B1213489) H4 receptor ligands. [34, 37]
Methyl 4-amino-5-chloro-2-methoxybenzoate20896-27-9C₉H₁₀ClNO₃215.63Intermediate for gastrointestinal drugs; useful research chemical. [31, 38]
Methyl 4-cyano-3-methoxybenzoate169038-51-3C₁₀H₉NO₃191.18Intermediate in chemical synthesis.

Properties

IUPAC Name

methyl 4-chloro-2-cyano-5-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO3/c1-14-9-4-7(10(13)15-2)6(5-12)3-8(9)11/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVADHLUCILFHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 4 Chloro 2 Cyano 5 Methoxybenzoate

Established Synthetic Routes and Precursors

The traditional synthesis of Methyl 4-chloro-2-cyano-5-methoxybenzoate involves a series of well-established reactions to introduce the necessary functional groups onto a benzene (B151609) ring precursor. These methods, while reliable, often require specific reaction conditions and precursors.

Esterification Reactions for Carboxylic Acid Precursors

The final step in many synthetic pathways to this compound is the esterification of the corresponding carboxylic acid precursor, 4-chloro-2-cyano-5-methoxybenzoic acid. This transformation is typically achieved through acid-catalyzed esterification, a cornerstone of organic synthesis.

In a common laboratory procedure, the carboxylic acid is dissolved in an excess of methanol (B129727), which acts as both the solvent and the reactant. A strong acid catalyst, such as sulfuric acid or hydrochloric acid, is added to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity. The reaction mixture is then heated to reflux to drive the equilibrium towards the formation of the methyl ester.

Table 1: Typical Conditions for Fischer Esterification

ParameterCondition
Reactants 4-chloro-2-cyano-5-methoxybenzoic acid, Methanol
Catalyst Concentrated Sulfuric Acid (H₂SO₄)
Temperature Reflux
Reaction Time Several hours

The progress of the reaction is often monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the excess methanol is removed, and the crude product is purified, typically by extraction and subsequent recrystallization or chromatography.

Introduction of Cyano Functionality onto Aromatic Systems

The introduction of the cyano (-CN) group onto the aromatic ring is a critical step in the synthesis of this compound. One of the most classic and reliable methods for this transformation is the Sandmeyer reaction. numberanalytics.combyjus.com This reaction involves the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by a cyanide nucleophile. numberanalytics.combyjus.com

The process begins with the diazotization of an appropriately substituted aniline (B41778) derivative, such as methyl 4-amino-5-chloro-2-methoxybenzoate, with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures (0-5 °C). The resulting diazonium salt is then treated with a copper(I) cyanide (CuCN) solution, which facilitates the substitution of the diazonium group with a cyanide ion to form the desired nitrile. numberanalytics.comjove.com The Sandmeyer reaction is valued for its broad applicability and the commercial availability of the necessary reagents.

Table 2: Key Steps of the Sandmeyer Reaction for Cyanation

StepDescriptionReagents
1. Diazotization Formation of an aryl diazonium salt from a primary aromatic amine.Sodium nitrite (NaNO₂), Hydrochloric acid (HCl)
2. Cyanation Displacement of the diazonium group with a cyanide ion.Copper(I) cyanide (CuCN)

Halogenation Strategies for Aromatic Rings

The incorporation of a chlorine atom at a specific position on the benzene ring is achieved through electrophilic aromatic halogenation. wikipedia.orgbyjus.com For the synthesis of this compound, a precursor such as methyl 2-cyano-5-methoxybenzoate would undergo chlorination. The methoxy (B1213986) and ester groups on the aromatic ring direct the position of the incoming electrophile.

This reaction typically employs a chlorinating agent, such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂), in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). jove.commasterorganicchemistry.com The catalyst polarizes the halogen-halogen bond, creating a stronger electrophile that can be attacked by the electron-rich aromatic ring. jove.commasterorganicchemistry.com The reaction proceeds through a resonance-stabilized carbocation intermediate, known as an arenium ion, before deprotonation to restore aromaticity and yield the chlorinated product. jove.com

Table 3: Common Reagents for Electrophilic Aromatic Chlorination

Reagent TypeExamplesRole in Reaction
Chlorinating Agent Chlorine (Cl₂), Sulfuryl chloride (SO₂Cl₂)Source of the chlorine electrophile
Lewis Acid Catalyst Iron(III) chloride (FeCl₃), Aluminum chloride (AlCl₃)Activates the chlorinating agent

Methoxylation Techniques for Aromatic Compounds

Introducing the methoxy (-OCH₃) group onto the aromatic ring can be accomplished through nucleophilic aromatic substitution (SNA r). wikipedia.orgchemistrysteps.com This reaction is particularly effective when the aromatic ring is substituted with electron-withdrawing groups, which activate the ring towards nucleophilic attack. wikipedia.orgchemistrysteps.com

In a potential synthetic route, a precursor bearing a good leaving group, such as a halogen, at the desired position is treated with a strong nucleophile like sodium methoxide (B1231860) (NaOCH₃). The methoxide ion attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. fiveable.me The subsequent departure of the leaving group restores the aromaticity of the ring and results in the formation of the methoxy-substituted product. fiveable.me The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing the negative charge of the Meisenheimer complex and facilitating the reaction. wikipedia.org

Advanced Synthetic Approaches

To improve the efficiency, selectivity, and environmental footprint of the synthesis of this compound, more advanced methods employing catalytic systems have been developed.

Catalytic Systems for Enhanced Reaction Efficiency

Modern organic synthesis increasingly relies on transition-metal catalysis to achieve transformations that are difficult or inefficient using traditional methods. For the synthesis of this compound, palladium-catalyzed cross-coupling reactions are particularly relevant for the introduction of the cyano group.

Palladium-catalyzed cyanation of aryl halides offers a powerful alternative to the Sandmeyer reaction. researchgate.netrsc.org This method involves the reaction of an aryl halide (e.g., a chlorinated precursor) with a cyanide source in the presence of a palladium catalyst. researchgate.net A variety of cyanide sources can be used, including potassium cyanide (KCN), sodium cyanide (NaCN), and zinc cyanide (Zn(CN)₂). acs.org

The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the cyanide source and reductive elimination to form the aryl nitrile and regenerate the Pd(0) catalyst. The choice of ligands for the palladium catalyst is crucial for the success of the reaction, as they influence the catalyst's stability, reactivity, and selectivity.

Table 4: Components of a Palladium-Catalyzed Cyanation Reaction

ComponentExample(s)Function
Catalyst Pd(OAc)₂, Pd₂(dba)₃Facilitates the cross-coupling reaction
Ligand Triphenylphosphine (PPh₃), dppfStabilizes and activates the catalyst
Cyanide Source KCN, NaCN, Zn(CN)₂Provides the cyano group
Base K₂CO₃, Cs₂CO₃Promotes the reaction
Solvent DMF, TolueneProvides the reaction medium

These catalytic methods often proceed under milder conditions and with higher functional group tolerance compared to traditional stoichiometric reactions, making them highly valuable in the synthesis of complex molecules like this compound. organic-chemistry.org

Chemo- and Regioselective Synthesis

A key challenge in the synthesis of this compound is the precise placement of the chloro, cyano, and methoxy groups on the benzoate (B1203000) ring. The directing effects of the substituents must be leveraged to achieve the desired 2,4,5-substitution pattern. A plausible retrosynthetic analysis suggests a strategy involving the Sandmeyer reaction for the introduction of the cyano group, as this is a reliable method for converting an aryl amine to a nitrile. wikipedia.orglibretexts.orgnih.gov

A potential forward synthesis could commence from a suitably substituted aniline precursor. For instance, starting with methyl 2-amino-5-methoxybenzoate, a two-step process could yield the target compound. The first step would be a regioselective chlorination. The amino and methoxy groups are both ortho-, para-directing. libretexts.org However, the strong activating nature of the amino group would likely direct the incoming electrophile (chlorine) to the position para to it, which is the C4 position, thus yielding methyl 2-amino-4-chloro-5-methoxybenzoate.

The subsequent step would involve the conversion of the amino group to a cyano group via the Sandmeyer reaction. wikipedia.orglibretexts.orglscollege.ac.in This reaction proceeds by the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. libretexts.org This intermediate is then treated with a copper(I) cyanide catalyst, which facilitates the displacement of the diazonium group with a cyanide nucleophile, affording the final product, this compound. wikipedia.orglibretexts.org

Table 1: Proposed Chemo- and Regioselective Synthesis Pathway

StepReactionReagents and ConditionsIntermediate/Product
1Regioselective ChlorinationMethyl 2-amino-5-methoxybenzoate, N-Chlorosuccinimide (NCS), in a polar aprotic solvent (e.g., DMF)Methyl 2-amino-4-chloro-5-methoxybenzoate
2Sandmeyer Reaction1. NaNO₂, H₂SO₄, 0-5 °C (Diazotization) 2. CuCN, heat (Cyanation)This compound

This table presents a hypothetical pathway based on established chemical principles.

Industrial Production Methodologies: Process Optimization and Scale-Up

The transition of a laboratory-scale synthesis to an industrial production process for this compound would necessitate a focus on process optimization to ensure safety, efficiency, and cost-effectiveness. fldata.compraxie.comfatfinger.io Key considerations for the scale-up of this multi-step synthesis would include reaction kinetics, heat transfer, mass transfer, and purification methods. rsc.orgnih.govvapourtec.com

For the proposed chlorination step, process optimization would involve determining the optimal temperature, reaction time, and stoichiometry to maximize the yield of the desired monochlorinated product while minimizing the formation of dichlorinated or other byproducts. olemiss.edu The choice of chlorinating agent and solvent would also be critical for industrial application, considering factors like cost, safety, and ease of handling.

The Sandmeyer reaction, while a classic transformation, presents several challenges on an industrial scale, including the thermal instability of diazonium salts and the use of stoichiometric copper salts which can lead to waste generation. wikipedia.orglscollege.ac.in Process optimization for this step would focus on:

Continuous Flow Reactors: Implementing continuous flow technology could offer significant advantages for the diazotization and cyanation steps. rsc.org Flow reactors allow for precise control of reaction temperature and residence time, which is crucial for handling unstable intermediates like diazonium salts. rsc.org This can lead to improved safety and higher yields.

Catalyst Optimization: Research into more efficient catalytic systems to reduce the loading of copper cyanide or to replace it with a more environmentally benign catalyst would be a key area for optimization.

Work-up and Purification: Developing an efficient extraction and crystallization procedure to isolate the final product of high purity is essential for industrial production. This would involve solvent selection and optimization of crystallization conditions to maximize recovery and product quality.

Table 2: Key Parameters for Industrial Process Optimization

ParameterObjectiveOptimization Strategies
Reaction Temperature Maximize reaction rate and selectivity, ensure safetyHeat transfer studies, use of jacketed reactors or flow chemistry systems
Reagent Stoichiometry Minimize excess reagents, reduce cost and wasteDesign of Experiments (DoE) to find optimal molar ratios
Reaction Time Achieve complete conversion, maximize throughputIn-situ reaction monitoring (e.g., HPLC, GC) to determine endpoint
Solvent Selection Ensure solubility, facilitate reaction, ease of recoveryEvaluation of solvent properties, consideration of green solvents
Purification Achieve high product purity, maximize yieldOptimization of crystallization, distillation, or chromatographic methods

This table outlines general principles of process optimization applicable to the hypothetical synthesis.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing a sustainable and environmentally responsible manufacturing process.

Solvent-Free Reaction Conditions Exploration

While the proposed synthesis involves solvents, exploring solvent-free or reduced-solvent conditions would be a primary goal in a green chemistry approach. For certain reactions, such as the initial chlorination, solid-state reactions or the use of a recyclable solvent with a low environmental impact could be investigated. Mechanochemistry, where reactions are induced by mechanical force, is an emerging area that could potentially enable solvent-free synthesis.

Atom Economy and Reaction Efficiency Maximization

To maximize reaction efficiency, the following could be explored:

Catalytic Alternatives: As mentioned, replacing stoichiometric reagents with catalytic ones would significantly improve atom economy.

One-Pot Syntheses: Investigating the possibility of telescoping the reaction sequence, where the intermediate from the first step is used directly in the second step without isolation, can reduce waste and energy consumption associated with purification. vapourtec.com

Sustainable Reagent and Catalyst Utilization

The choice of reagents and catalysts plays a significant role in the environmental impact of a chemical process. For the synthesis of this compound, a green chemistry approach would involve:

Safer Chlorinating Agents: While N-chlorosuccinimide is a common laboratory reagent, exploring alternative chlorinating agents with better safety profiles and lower environmental impact would be beneficial.

Catalyst Recycling: For the Sandmeyer reaction, developing methods for the recovery and reuse of the copper catalyst would be a key sustainability metric. This could involve using heterogeneous catalysts that can be easily filtered off or developing efficient methods for extracting and recycling homogeneous catalysts.

Alternative Cyanide Sources: While copper(I) cyanide is effective, research into safer and less toxic cyanide sources could be a long-term goal for greening this synthesis.

Table 3: Application of Green Chemistry Principles

Green Chemistry PrincipleApplication to the Synthesis of this compound
Prevention Optimize reaction conditions to minimize byproduct formation.
Atom Economy Favor catalytic reactions over stoichiometric ones to maximize the incorporation of reactant atoms into the final product.
Less Hazardous Chemical Syntheses Select less toxic reagents and solvents.
Designing Safer Chemicals The final product itself has specific industrial applications.
Safer Solvents and Auxiliaries Explore solvent-free conditions or the use of greener solvents (e.g., water, supercritical CO₂, bio-based solvents).
Design for Energy Efficiency Conduct reactions at ambient temperature and pressure where possible; utilize flow chemistry for better heat management.
Use of Renewable Feedstocks Explore bio-based starting materials if feasible alternatives to petroleum-derived precursors can be identified.
Reduce Derivatives Avoid unnecessary protection/deprotection steps by designing a more convergent synthesis.
Catalysis Utilize catalytic reagents in preference to stoichiometric reagents.
Design for Degradation Not directly applicable to the synthesis itself, but relevant to the lifecycle of the final product.
Real-time analysis for Pollution Prevention Implement in-process monitoring to control reactions and prevent excursions that could lead to waste.
Inherently Safer Chemistry for Accident Prevention Choose reagents and reaction conditions that minimize the risk of explosions, fires, and releases.

This table provides a general framework for applying green chemistry principles to the hypothetical synthesis.

Chemical Reactivity and Transformation Studies of Methyl 4 Chloro 2 Cyano 5 Methoxybenzoate

Reactivity of the Aromatic Ring System

The aromatic ring of Methyl 4-chloro-2-cyano-5-methoxybenzoate is substituted with both electron-donating (methoxy) and electron-withdrawing (cyano, methyl ester, chloro) groups. This substitution pattern dictates its susceptibility to and regioselectivity in aromatic substitution reactions.

Electrophilic Aromatic Substitution Potentials

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. researchgate.net The rate and position of this substitution are heavily influenced by the existing substituents. chemicalbook.com In this compound, the methoxy (B1213986) group (-OCH₃) is a strong activating group and an ortho-, para-director due to its ability to donate electron density through resonance. libretexts.org Conversely, the cyano (-CN), methyl ester (-COOCH₃), and chloro (-Cl) groups are deactivating and generally meta-directing (with the exception of halogens which are ortho-, para-directing despite being deactivators). libretexts.orgmsu.edu

The combined effect of these substituents makes the aromatic ring generally deactivated towards electrophilic attack. However, the potent activating effect of the methoxy group would direct any potential electrophilic substitution to the positions ortho and para to it. The position ortho to the methoxy group (C6) is sterically unhindered, while the other ortho position (C4) is already substituted with a chloro group. The position para to the methoxy group (C1) is substituted with the methyl ester. Therefore, electrophilic attack is most likely to occur at the C6 position. Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. researchgate.net For instance, nitration is typically carried out with a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. calvin.edu

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

PositionSubstituent EffectsPredicted Reactivity
C3Ortho to -CN and -COOCH₃, Meta to -Cl and -OCH₃Highly Deactivated
C6Ortho to -OCH₃, Meta to -CN and -ClMost Probable Site of Attack

Nucleophilic Aromatic Substitution at Halogenated Positions

Nucleophilic aromatic substitution (SNA) involves the displacement of a leaving group, such as a halide, by a nucleophile. masterorganicchemistry.com This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). googleapis.com

In this compound, the chloro group at C4 is positioned para to the strongly electron-withdrawing cyano group (-CN) and ortho to the moderately electron-withdrawing methyl ester group (-COOCH₃). Both of these groups can stabilize the intermediate carbanion through resonance, thereby activating the chloro substituent for nucleophilic aromatic substitution. libretexts.org Various nucleophiles, such as alkoxides, amines, and thiolates, can displace the chloride. For example, chlorobenzonitriles are known to undergo nucleophilic substitution with alkoxide ions. smolecule.com The reaction of 2,4-dinitrochlorobenzene with aqueous NaOH to give 2,4-dinitrophenol (B41442) is a classic example of this reaction type. googleapis.com

Functional Group Transformations

The functional groups attached to the aromatic ring of this compound can undergo a variety of chemical transformations.

Ester Hydrolysis and Transesterification Reactions

The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. arkat-usa.org Basic hydrolysis, or saponification, is typically carried out with an aqueous solution of a strong base like sodium hydroxide (B78521), followed by acidification. The hydrolysis of sterically hindered esters, which can be resistant to standard conditions, may require more forcing conditions or specialized methods, such as non-aqueous hydrolysis. arkat-usa.orgresearchgate.net

Transesterification, the conversion of one ester to another by reaction with an alcohol in the presence of an acid or base catalyst, is also a potential transformation. This reaction can be used to introduce different alkyl or aryl groups into the ester functionality.

Table 2: General Conditions for Ester Hydrolysis

ReactionReagents and ConditionsProduct
Basic Hydrolysis1. NaOH (aq), Heat2. H₃O⁺4-chloro-2-cyano-5-methoxybenzoic acid
Acidic HydrolysisH₃O⁺, Heat4-chloro-2-cyano-5-methoxybenzoic acid

Nitrile Group Derivatizations and Reductions

The cyano group is a versatile functional group that can be transformed into a variety of other functionalities.

Reduction to an Amine: The nitrile group can be reduced to a primary amine (aminomethyl group) using various reducing agents. nih.gov Common reagents for this transformation include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂/Pd, Pt, or Ni), and borane (B79455) complexes. nih.govorganic-chemistry.org The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule, such as the ester. For instance, selective reduction of a nitrile in the presence of an ester is possible under certain conditions. nih.gov

Hydrolysis to an Amide or Carboxylic Acid: The nitrile group can be hydrolyzed under acidic or basic conditions to first form a primary amide and, upon further hydrolysis, a carboxylic acid. Partial hydrolysis to the amide can often be achieved under controlled conditions.

Conversion to a Tetrazole: The nitrile group can undergo a [3+2] cycloaddition reaction with an azide (B81097) (e.g., sodium azide) to form a tetrazole ring, a common bioisostere for a carboxylic acid in medicinal chemistry.

Table 3: Potential Transformations of the Nitrile Group

ReactionReagents and ConditionsProduct Functional Group
ReductionLiAlH₄ or H₂/CatalystPrimary Amine (-CH₂NH₂)
Hydrolysis (partial)H₂O, H⁺ or OH⁻ (mild)Amide (-CONH₂)
Hydrolysis (complete)H₂O, H⁺ or OH⁻ (strong)Carboxylic Acid (-COOH)
Tetrazole FormationNaN₃, Lewis or Brønsted acidTetrazole

Reactivity of the Chloro Substituent for Further Functionalization

The chloro substituent serves as a handle for further functionalization of the aromatic ring, primarily through transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. rsc.orgrsc.org This is a widely used method for the synthesis of biaryl compounds.

Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine to form a C-N bond. msu.edugoogle.com This reaction is a versatile method for the synthesis of aryl amines.

Sonogashira Coupling: This reaction involves the palladium- and copper-cocatalyzed coupling of an aryl halide with a terminal alkyne to form a C-C bond, yielding an arylethyne. libretexts.orgwiredchemist.com

Table 4: Potential Cross-Coupling Reactions at the Chloro Position

Reaction NameCoupling PartnerCatalyst SystemProduct Type
Suzuki-MiyauraR-B(OH)₂Pd catalyst, BaseBiaryl
Buchwald-HartwigR₂NHPd catalyst, BaseAryl amine
SonogashiraR-C≡CHPd catalyst, Cu cocatalyst, BaseAryl alkyne

Methoxy Group Transformations

The methoxy group (-OCH₃) on the aromatic ring of this compound is a site of potential chemical transformation, although it is generally less reactive than the aryl chloride functionality. A primary transformation involves the cleavage of the methyl-oxygen bond, a reaction known as O-demethylation, to yield the corresponding phenol (B47542). This reaction is typically achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃).

In addition to demethylation, modern cross-coupling strategies have demonstrated that methoxy groups on aromatic systems can serve as leaving groups, analogous to halides. Nickel-catalyzed reactions, in particular, have been developed for the Suzuki-Miyaura coupling of methoxyarenes with organoboron reagents. orgsyn.org This methodology allows for the formation of new carbon-carbon bonds at the position of the methoxy group. While less common than couplings involving aryl halides, this approach broadens the synthetic utility of methoxy-substituted aromatics. orgsyn.org

TransformationTypical ReagentsProduct Functional GroupNotes
O-DemethylationBBr₃, HBrPhenol (-OH)Cleavage of the aryl C-O bond to unmask a hydroxyl group.
Nickel-Catalyzed Cross-CouplingNi(cod)₂/PCy₃, CsF, Organoboron ReagentAryl or AlkylThe methoxy group acts as a leaving group for C-C bond formation. orgsyn.org

Cross-Coupling Reactions

The chlorine atom on the aromatic ring of this compound serves as a key handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The aryl chloride, while generally less reactive than the corresponding bromide or iodide, can effectively participate in these transformations under optimized conditions, typically requiring specialized palladium catalysts with electron-rich, bulky phosphine (B1218219) ligands. libretexts.org

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Palladium-catalyzed reactions are powerful tools for functionalizing aryl halides. researchgate.net The general catalytic cycle for these processes involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation (for Suzuki-Miyaura) or alkene insertion (for Heck), and reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl chloride with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgtcichemicals.com Given the relative inertness of aryl chlorides, successful coupling often necessitates the use of bulky, electron-donating phosphine ligands and stronger bases to facilitate the rate-determining oxidative addition step. libretexts.org

Heck Reaction: The Heck reaction (also known as the Mizoroki-Heck reaction) involves the coupling of the aryl chloride with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is also catalyzed by a palladium complex and requires a base. wikipedia.org The reaction typically exhibits high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org

ReactionCoupling PartnerCatalyst System (Example)Base (Example)Product Type
Suzuki-MiyauraArylboronic Acid (Ar-B(OH)₂)Pd(OAc)₂, SPhosK₃PO₄Biaryl Compound
Suzuki-MiyauraAlkenylboronic AcidPd(PPh₃)₄Na₂CO₃Styrene Derivative
HeckStyrenePd(OAc)₂, P(o-tolyl)₃Et₃NSubstituted Stilbene
HeckMethyl AcrylatePdCl₂, PPh₃K₂CO₃Methyl Cinnamate Derivative

Buchwald-Hartwig Amination Analogues

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, specifically by coupling an aryl halide with an amine. wikipedia.org This reaction has become a cornerstone of medicinal and materials chemistry due to its broad substrate scope and functional group tolerance, largely replacing harsher classical methods. wikipedia.org

For a substrate like this compound, the reaction would involve the palladium-catalyzed coupling of the aryl chloride with a primary or secondary amine in the presence of a base. The development of various generations of catalyst systems, particularly those employing bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos), has enabled the efficient amination of less reactive aryl chlorides. beilstein-journals.org The reaction mechanism follows a catalytic cycle similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation to form a palladium amide complex, followed by reductive elimination to form the C-N bond. wikipedia.org

Amine Coupling PartnerCatalyst System (Example)Base (Example)Product Class
Aniline (B41778) (Primary Arylamine)Pd₂(dba)₃, XPhosNaOt-BuDiarylamine
Morpholine (Secondary Cyclic Amine)Pd(OAc)₂, RuPhosK₃PO₄N-Aryl Morpholine
Benzylamine (Primary Alkylamine)Pd₂(dba)₃, BINAPCs₂CO₃N-Aryl Benzylamine
Ammonia Equivalents (e.g., Benzophenone Imine)Pd(OAc)₂, XantphosCs₂CO₃Primary Arylamine (after hydrolysis)

Oxidation and Reduction Chemistry of Aromatic Esters

The methyl ester functional group in this compound is susceptible to several key transformations, particularly reduction and hydrolysis, which is a form of oxidation at the carbonyl carbon.

Reduction: The ester can be reduced to a primary alcohol. This transformation typically requires powerful hydride reagents, such as lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent like tetrahydrofuran (B95107) (THF). The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the electrophilic carbonyl carbon, followed by elimination of the methoxide (B1231860) leaving group and a second hydride attack on the intermediate aldehyde. A subsequent aqueous workup protonates the resulting alkoxide to yield the corresponding benzyl (B1604629) alcohol, (4-chloro-2-cyano-5-methoxyphenyl)methanol. Milder reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce esters.

Hydrolysis: The ester can be hydrolyzed back to the parent carboxylic acid under either acidic or basic conditions.

Base-catalyzed hydrolysis (Saponification): This involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. The reaction is irreversible because the final step is an acid-base reaction where the liberated carboxylic acid is deprotonated by the base to form a carboxylate salt. Acidification in a separate step is required to obtain the neutral carboxylic acid.

Acid-catalyzed hydrolysis: This is an equilibrium process that involves heating the ester with a strong aqueous acid (e.g., H₂SO₄, HCl). The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by water.

TransformationConditionsProduct Functional Group
Reduction1. LiAlH₄, THF 2. H₃O⁺ workupPrimary Alcohol (-CH₂OH)
Base-Catalyzed Hydrolysis (Saponification)1. NaOH (aq), Heat 2. H₃O⁺ workupCarboxylic Acid (-COOH)
Acid-Catalyzed HydrolysisH₃O⁺ (aq), HeatCarboxylic Acid (-COOH)

Design and Synthesis of Derivatives and Analogues of Methyl 4 Chloro 2 Cyano 5 Methoxybenzoate

Structure-Activity Relationship (SAR) Studies in Derivative Design

Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule contribute to its biological activity. For benzonitrile (B105546) derivatives like Methyl 4-chloro-2-cyano-5-methoxybenzoate, SAR exploration involves systematically altering different parts of the molecule—the nitrile group, the substituents on the aromatic ring, and the methyl ester—and assessing the impact of these changes on its interaction with a biological target.

The nitrile functional group is a crucial component, often involved in key interactions with biological targets. researchgate.net It is a small, polar substituent that can act as a strong hydrogen bond acceptor. researchgate.net In some contexts, the nitrile group has been shown to form covalent bonds with target proteins, significantly enhancing therapeutic effects. nih.gov Furthermore, the incorporation of a nitrile group can improve a compound's pharmacokinetic profile by enhancing solubility and metabolic stability. researchgate.netnih.gov

The substituents on the benzonitrile ring play a significant role in modulating the molecule's electronic properties and steric profile.

Methoxy (B1213986) Group: The methoxy group at the 5-position is an electron-donating group. It can participate in hydrogen bonding and is known to be susceptible to metabolic processes, particularly oxidative demethylation. chemrxiv.org Modifying or replacing this group is a common strategy to improve metabolic stability.

The table below outlines potential modifications to the core structure and the hypothetical impact on activity based on general SAR principles for related compounds.

Modification SiteProposed ChangeRationale / Potential Impact
2-Cyano Group Replace with TetrazoleMimics electronic properties and hydrogen bonding potential of a carboxylic acid; may alter binding mode.
Replace with Trifluoromethyl (CF₃)Increases lipophilicity and metabolic stability; acts as a hydrogen bond acceptor.
4-Chloro Group Replace with Methyl (CH₃)Similar in size (classical bioisostere); removes halogen, potentially altering metabolism and electronic properties. youtube.com
Replace with Fluorine (F)Smaller and more electronegative; can form strong bonds and block metabolism without significant steric changes. cambridgemedchemconsulting.com
5-Methoxy Group Replace with Hydroxyl (OH)Introduces a hydrogen bond donor/acceptor; may increase solubility but can be a site for glucuronidation.
Replace with Difluoromethoxy (OCHF₂)Increases metabolic stability and modulates lipophilicity and electronic properties.
Methyl Ester Convert to Carboxylic AcidIntroduces a charged group, increasing solubility and potential for ionic interactions with a target.
Convert to AmideIntroduces hydrogen bond donor/acceptor capabilities, potentially forming new interactions with a biological target.

These systematic modifications allow researchers to build a comprehensive SAR model, identifying the key structural features required for optimal biological activity and guiding the design of more potent and selective analogues. nih.gov

Bioisosteric Replacements of Key Functional Groups

Bioisosterism is a key strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to create a new molecule with enhanced biological properties. cambridgemedchemconsulting.com This approach can be used to improve potency, selectivity, alter pharmacokinetics, or reduce toxicity. drughunter.com For this compound, the primary functional groups for bioisosteric replacement are the cyano, methoxy, and chloro moieties.

Classical vs. Non-Classical Bioisosteres:

Classical bioisosteres are atoms or groups that have a similar size, shape, and electronic configuration. youtube.com For example, replacing a chlorine atom with a methyl group. youtube.com

Non-classical bioisosteres are structurally distinct groups that produce a similar biological effect through different interaction patterns, often by mimicking key electronic or hydrogen-bonding features. youtube.comdrughunter.com

The following table details common bioisosteric replacements for the key functional groups in the parent compound.

Original GroupBioisosteric ReplacementTypeRationale for Replacement
Cyano (-CN) Halogens (e.g., -F, -I)Classical/Non-ClassicalHalogens can mimic the polar nature of the nitrile and participate in similar interactions. Iodine has been shown to be an equipotent replacement in some cases. nih.gov
TetrazoleNon-ClassicalActs as a bioisostere for a carboxylic acid, introducing acidic properties and multiple hydrogen bonding points. youtube.com
N-Cyano sulfilimineNon-ClassicalCan serve as an amide bond isostere, offering unique hydrogen bonding capabilities and potentially improved permeability. rsc.org
Methoxy (-OCH₃) Fluoro, Difluoromethyl, Trifluoromethyl (-F, -CHF₂, -CF₃)ClassicalIncreases metabolic stability by replacing a metabolically labile group; modulates lipophilicity and electronic character. chemrxiv.org
Trifluoromethoxy (-OCF₃)ClassicalA common replacement to block oxidative metabolism while maintaining similar steric bulk. researchgate.net
Hydroxyl (-OH), Amino (-NH₂)ClassicalSimilar in size; alters hydrogen bonding potential (OH is a donor/acceptor, NH₂ is a donor). cambridgemedchemconsulting.com
Chloro (-Cl) Methyl (-CH₃)ClassicalSimilar size and lipophilicity but different electronic properties (methyl is weakly donating, chloro is withdrawing). youtube.comu-tokyo.ac.jp
Trifluoromethyl (-CF₃)ClassicalSimilar size to an isopropyl group; strongly electron-withdrawing and metabolically stable. cambridgemedchemconsulting.com
Bromine (-Br), Iodine (-I)ClassicalIncreases size and lipophilicity; alters halogen bonding potential.

The choice of a specific bioisostere is highly context-dependent and aims to fine-tune the molecule's properties for a desired outcome. drughunter.com For instance, replacing the metabolically vulnerable methoxy group with a fluorinated analogue is a common tactic to enhance the pharmacokinetic profile of a drug candidate. chemrxiv.org

Introduction of Diverse Chemical Scaffolds

In medicinal chemistry, a "scaffold" refers to the core structural framework of a molecule. lifechemicals.com The design of new derivatives often involves replacing the central benzonitrile scaffold of this compound with entirely different chemical frameworks. This strategy, known as scaffold hopping, is a powerful tool for exploring new chemical space, generating novel intellectual property, and identifying compounds with fundamentally different physicochemical or biological properties. chemdiv.comufrj.br

The goal of introducing diverse scaffolds is to arrange the key pharmacophoric elements (the cyano, chloro, and methoxy substituents, or their bioisosteres) in different spatial orientations. A new scaffold may offer advantages such as:

Improved Synthetic Accessibility: Some scaffolds can be synthesized more efficiently or allow for easier diversification. acs.org

Enhanced Drug-like Properties: Moving from a flat, aromatic scaffold to a more three-dimensional, sp³-rich scaffold can improve solubility, metabolic stability, and other ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. researchgate.net

Novel Binding Modes: A different core structure may interact with the biological target in a new way, potentially leading to increased potency or selectivity.

Below are examples of diverse chemical scaffolds that could replace the central phenyl ring of the parent compound.

Scaffold ClassExample ScaffoldPotential Advantages
Other Aromatic Rings NaphthaleneLarger aromatic surface for increased π-π stacking interactions.
BiphenylProvides a vector for extending into new binding pockets; introduces a rotational axis.
Saturated Rings CyclohexaneIntroduces a non-planar, sp³-rich core, improving three-dimensionality and potentially solubility. researchgate.net
Spirocyclic Systems Diazaspiro[5.5]undecaneCreates a rigid, three-dimensional structure that can precisely orient substituents in space. acs.org
Bridged Bicyclic Rings Bicyclo[2.2.1]heptaneOffers a conformationally restricted framework, reducing the entropic penalty of binding.

The selection and synthesis of novel scaffolds are central to building diverse chemical libraries for high-throughput screening and lead optimization. lifechemicals.comchemdiv.com

Heterocyclic Ring Incorporations and Modifications

A significant portion of approved drugs contains heterocyclic rings, highlighting their importance in medicinal chemistry. nih.gov Incorporating heterocyclic scaffolds into analogues of this compound is a proven strategy for modulating a compound's properties. This can be achieved by either replacing the central benzene (B151609) ring with a heterocycle (a form of scaffold hopping) or by fusing a heterocyclic ring to the existing benzene core to create a bicyclic system.

Heterocycles offer several advantages over their carbocyclic counterparts:

Modulated Physicochemical Properties: The presence of heteroatoms (like nitrogen, oxygen, or sulfur) can significantly impact a molecule's solubility, pKa, and metabolic stability.

Specific Biological Interactions: Heteroatoms can act as hydrogen bond donors or acceptors, enabling new and specific interactions with a biological target. nih.gov

Metabolic Stability: Replacing a C-H bond on an aromatic ring with a nitrogen atom (e.g., transitioning from benzene to pyridine) can block a site of oxidative metabolism.

The following table presents examples of heterocyclic modifications.

Modification TypeExample HeterocycleRationale and Potential Impact
Benzene Ring Replacement Pyridine (B92270)Introduces a nitrogen atom as a hydrogen bond acceptor; can alter the electronic distribution of the ring system.
ThiopheneA five-membered aromatic ring bioisostere of benzene; can change the geometry and electronic nature of the scaffold. ufrj.br
PyrazoleA five-membered ring with two nitrogen atoms, offering multiple points for hydrogen bonding and substitution.
Fused Heterocyclic Systems Indole (B1671886)Creates a larger, planar aromatic system that can engage in π-stacking interactions; the indole nitrogen can act as a hydrogen bond donor.
BenzimidazoleIntroduces a fused imidazole (B134444) ring, providing additional hydrogen bond donors and acceptors.
QuinolineFused benzene and pyridine rings; expands the aromatic system and introduces a nitrogen atom for potential interactions.

The synthesis of such benzo-fused heterocycles often involves intramolecular cyclization reactions, where functional groups on the benzene ring react to form the new heterocyclic portion. organic-chemistry.orgnih.gov This strategic incorporation of heterocyclic motifs is a cornerstone of modern drug design, enabling the fine-tuning of molecular properties to achieve a desired therapeutic profile.

Advanced Spectroscopic and Analytical Characterization of Methyl 4 Chloro 2 Cyano 5 Methoxybenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the exact arrangement of atoms can be established.

The substitution pattern of Methyl 4-chloro-2-cyano-5-methoxybenzoate—containing electron-withdrawing (chloro, cyano, methyl ester) and electron-donating (methoxy) groups—creates a distinct electronic environment for each nucleus, resulting in a predictable NMR spectrum.

¹H NMR: The benzene (B151609) ring is expected to show two singlets for its two aromatic protons, as they are in para positions to each other and lack adjacent protons for spin-spin coupling. The methyl ester and methoxy (B1213986) groups will also appear as sharp singlets. The predicted chemical shifts (δ) in a standard solvent like CDCl₃ are based on the additive effects of the substituents on the aromatic ring.

¹³C NMR: The spectrum will show distinct signals for each of the 10 carbon atoms in the molecule. The carbonyl carbon of the ester will appear significantly downfield. The aromatic carbons will have shifts determined by the attached substituent, with the cyano and ester-bearing carbons being highly deshielded.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1-C=O-~164.5
C2-CN-~105.0
C3-H~7.60 (s, 1H)~118.0
C4-Cl-~135.0
C5-OCH₃-~158.0
C6-H~7.25 (s, 1H)~115.0
-CN-~116.0
Ar-OC H₃4.01 (s, 3H)~56.8
C(=O)OC H₃3.95 (s, 3H)~53.0

Note: These are estimated values. Actual experimental values may vary.

To confirm the assignments made from 1D NMR and to establish the precise connectivity of the molecule, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this molecule, no cross-peaks would be expected between the aromatic protons (H-3 and H-6) as they are not coupled, confirming their para relationship.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It would be used to definitively assign the signals for C-3/H-3 and C-6/H-6, as well as the two methoxy carbons to their respective proton signals.

The methyl ester protons (C(=O)OCH₃) correlating to the carbonyl carbon (C-1) and the ester oxygen-bearing aromatic carbon.

The methoxy protons (Ar-OCH₃) correlating to the methoxy carbon and the aromatic carbon it is attached to (C-5).

The aromatic proton H-3 correlating to carbons C-1, C-2, and C-5.

The aromatic proton H-6 correlating to carbons C-2, C-4, and C-5.

The choice of deuterated solvent can influence the chemical shifts observed in an NMR spectrum. google.com This is due to differences in solvent polarity, anisotropy, and the potential for specific solute-solvent interactions. rsc.orgchemicalbook.com Using a non-polar solvent like deuterated chloroform (B151607) (CDCl₃) typically provides a baseline spectrum. In contrast, a more polar, aromatic solvent like deuterated benzene (C₆D₆) can cause significant shifts, particularly for protons located on the exterior of the molecule, due to its magnetic anisotropy. A polar aprotic solvent like DMSO-d₆ can also cause shifts due to its high polarity. beilstein-journals.org Comparing spectra in different solvents can help resolve overlapping signals and confirm assignments. chemicalbook.com For instance, the chemical shifts of the two aromatic protons and the two methyl groups in this compound would be expected to shift slightly when the solvent is changed from CDCl₃ to DMSO-d₆.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that provides information about the mass, and therefore the molecular formula and fragmentation pattern, of a compound.

HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of a molecule. For this compound, the molecular formula is C₁₀H₈ClNO₃. HRMS would be used to confirm this composition. A key feature in the mass spectrum of a chlorine-containing compound is the presence of isotopic peaks. Chlorine has two abundant stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, the molecular ion peak in the mass spectrum will appear as two peaks: the [M]⁺ peak and the [M+2]⁺ peak, with a relative intensity ratio of approximately 3:1, which is a clear indicator of the presence of a single chlorine atom.

Table 2: Predicted HRMS Data for this compound (C₁₀H₈ClNO₃)

Ion Calculated Exact Mass (m/z)
[M]⁺ (with ³⁵Cl)225.0193
[M+2]⁺ (with ³⁷Cl)227.0163

Electrospray ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or adducts like [M+Na]⁺. Tandem mass spectrometry (MS/MS) of a selected precursor ion induces fragmentation, providing valuable structural information. The fragmentation of benzoate (B1203000) esters often involves characteristic losses related to the ester and other substituents.

A plausible fragmentation pathway for the [M+H]⁺ ion of this compound could involve:

Loss of methanol (B129727) (CH₃OH): A common fragmentation for methyl esters, leading to the formation of a stable acylium ion.

Loss of a methyl radical (•CH₃): From either the ester or the methoxy group, followed by further fragmentation.

Loss of carbon monoxide (CO): After initial fragmentation, the resulting ions may lose CO.

Table 3: Predicted ESI-MS/MS Fragmentation for [C₁₀H₈ClNO₃+H]⁺

Precursor Ion (m/z) Proposed Fragment Fragment Ion (m/z) Neutral Loss
226.0267[M+H - CH₃OH]⁺194.0006Methanol (32.0262)
226.0267[M+H - •CH₃]⁺211.0032Methyl radical (15.0235)
194.0006[M+H - CH₃OH - CO]⁺165.9900Carbon Monoxide (28.0106)

Note: These values are based on the exact mass of the most abundant isotopes.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the unambiguous identification of functional groups within a molecule. For this compound, these methods provide a detailed fingerprint based on the characteristic vibrational frequencies of its constituent bonds.

The IR spectrum is dominated by absorptions arising from changes in the dipole moment during molecular vibration. The most prominent peaks for this compound are expected to be the C≡N stretch of the nitrile group and the C=O stretch of the ester. The nitrile stretching vibration typically appears as a sharp, intense band in the 2240-2220 cm⁻¹ region. derpharmachemica.com The ester carbonyl (C=O) stretching frequency is anticipated around 1730-1715 cm⁻¹, a region characteristic for α,β-unsaturated or aromatic esters.

Other significant absorptions include the C-O stretching vibrations from the ester and methoxy groups, which are expected to produce strong bands in the 1300-1000 cm⁻¹ range. Aromatic C=C stretching vibrations will be visible in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibration typically appears as a strong band in the lower frequency region of 800-600 cm⁻¹.

Raman spectroscopy, which detects vibrations that cause a change in polarizability, provides complementary information. The C≡N stretch is also strongly Raman active. derpharmachemica.com Aromatic ring vibrations, particularly the ring breathing modes, often give rise to strong, sharp signals in the Raman spectrum, which can be highly characteristic of the substitution pattern. The symmetrical vibrations of the molecule are generally more intense in the Raman spectrum compared to the IR spectrum.

By correlating the observed bands in both IR and Raman spectra with established group frequency charts from analogous structures, a confident identification of the functional groups in this compound can be achieved. derpharmachemica.comchiraltech.com

Table 1: Expected Vibrational Frequencies for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
Aromatic C-HStretching3100-3000Medium to WeakMedium
Methyl C-HStretching2990-2850MediumMedium
Nitrile (C≡N)Stretching2240-2220Sharp, Medium-StrongStrong
Ester Carbonyl (C=O)Stretching1730-1715StrongMedium
Aromatic C=CStretching1600-1450MediumStrong
C-O (Ester & Ether)Stretching1300-1000StrongMedium to Weak
C-ClStretching800-600StrongStrong

Advanced Chromatographic Techniques for Purity and Identity

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of pharmaceutical intermediates and active ingredients like this compound. A robust, stability-indicating reversed-phase HPLC (RP-HPLC) method is essential for separating the main compound from any process-related impurities, starting materials, or degradation products. wikipedia.orgsigmaaldrich.com

Method development typically begins with the selection of a suitable stationary phase, most commonly a C18 (octadecylsilane) column, which provides good retention for moderately polar aromatic compounds. wikipedia.orgacs.org The mobile phase usually consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The buffer, often an acetate (B1210297) or phosphate (B84403) solution, helps to maintain a consistent pH and ensure reproducible retention times. For benzoate derivatives, a slightly acidic mobile phase (e.g., pH 3-5) is often employed to suppress the ionization of any potential acidic impurities.

Gradient elution, where the proportion of the organic modifier is increased during the run, is generally preferred over isocratic conditions. wikipedia.org This allows for the efficient elution of both early-eluting polar impurities and late-eluting nonpolar impurities within a reasonable analysis time, while maintaining good peak shape and resolution.

Detection is typically performed using a UV detector. The wavelength is chosen based on the UV absorbance maximum of the analyte to ensure high sensitivity. For aromatic compounds like this compound, a wavelength in the range of 210-260 nm would likely be suitable. acs.org The final validated method would be assessed for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. wikipedia.org

Table 2: Illustrative RP-HPLC Method Parameters

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0 min: 30% B; 25 min: 80% B; 30 min: 80% B; 31 min: 30% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This technology operates at higher pressures than conventional HPLC, resulting in substantial improvements in resolution, sensitivity, and speed of analysis. An established HPLC method for this compound can be transferred to a UPLC system to leverage these advantages.

The primary benefit of UPLC is the significant reduction in analysis time, often by a factor of 5 to 10, without compromising separation quality. This high-throughput capability is invaluable in manufacturing and research environments. Furthermore, the increased resolution allows for better separation of closely eluting impurities, providing a more accurate purity profile. The sharper, narrower peaks generated by UPLC also lead to greater peak heights and thus improved sensitivity, which is crucial for the detection and quantification of trace-level impurities. wikipedia.org Method transfer from HPLC to UPLC involves geometric scaling of the column dimensions and gradient conditions to maintain the same selectivity while reaping the benefits of speed and efficiency.

The parent molecule, this compound, is achiral and therefore does not exist as enantiomers. Consequently, chiral chromatography is not applicable for its direct analysis. However, this technique becomes indispensable for the analysis of chiral derivatives that could be synthesized from this compound. If a subsequent synthetic step introduces a stereocenter into the molecular framework, it would likely produce a racemic mixture (a 50:50 mixture of two enantiomers).

Since enantiomers often exhibit different pharmacological and toxicological properties, regulatory authorities require the separation and quantification of each enantiomer. derpharmachemica.com Chiral HPLC is the most common method for determining enantiomeric excess (e.e.) or enantiomeric purity. mdpi.com This is achieved using a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to different retention times. wikipedia.org

Common CSPs for separating aromatic compounds and nitriles include those based on derivatized polysaccharides like cellulose (B213188) or amylose. derpharmachemica.com Method development involves screening various CSPs and mobile phase systems (normal phase, reversed-phase, or polar organic) to achieve baseline separation of the enantiomers. mdpi.com The ability to resolve and quantify the undesired enantiomer is critical for the quality control of a chiral drug substance derived from this compound. derpharmachemica.comnih.gov

X-ray Crystallography for Solid-State Structure Elucidation.

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This technique provides unequivocal proof of structure by mapping electron density from the diffraction pattern of X-rays passing through a single crystal. For this compound, a single-crystal X-ray diffraction analysis would yield a wealth of structural information.

The analysis would confirm the molecular connectivity and reveal precise bond lengths, bond angles, and torsion angles. For instance, the geometry of the cyano group is expected to be nearly linear, and the planarity of the benzene ring could be assessed. acs.org Furthermore, the crystal structure elucidates the conformation of the methoxy and methyl ester substituents relative to the aromatic ring.

Beyond the individual molecule, crystallography reveals how molecules pack together in the crystal lattice. This includes identifying and characterizing intermolecular interactions such as hydrogen bonds, dipole-dipole interactions, or π-π stacking, which govern the solid-state properties of the compound. The analysis also determines the crystal system, space group, and unit cell dimensions, which are fundamental properties of the crystalline material. researchgate.netnih.gov While the specific crystal structure for the title compound is not publicly available, data from closely related structures illustrate the type of information that would be obtained. researchgate.netnih.gov

Table 3: Representative Crystallographic Data for Structurally Related Benzoate Derivatives

ParameterMethyl 2-amino-3-chloro-4-methoxybenzoate nih.govMethyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate (B13963133) researchgate.net
Formula C₉H₁₀ClNO₃C₁₂H₁₆ClNO₄
Crystal System MonoclinicTriclinic
Space Group P2₁P-1
a (Å) 10.677(2)8.1080 (16)
b (Å) 4.0074(8)9.818 (2)
c (Å) 11.866(2)17.739 (3)
β (°) or γ (°) β = 112.108(6)γ = 89.37 (3)
Volume (ų) 470.37(17)1389.3 (5)

Computational and Theoretical Chemistry Studies on Methyl 4 Chloro 2 Cyano 5 Methoxybenzoate

Quantum Chemical Calculations (e.g., DFT)

No published studies detailing the use of Density Functional Theory (DFT) or other quantum chemical methods to analyze Methyl 4-chloro-2-cyano-5-methoxybenzoate were found.

Electronic Structure and Molecular Orbital Analysis

There is no available research on the electronic structure, Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or other molecular orbital properties of this compound.

Prediction of Spectroscopic Properties and Conformational Analysis

Information regarding the theoretical prediction of spectroscopic properties (such as IR, Raman, or NMR spectra) or computational conformational analysis for this compound is not present in the current body of scientific literature.

Molecular Dynamics Simulations for Conformational Landscapes

No molecular dynamics simulation studies have been published that explore the conformational landscapes, flexibility, or intermolecular interactions of this compound in different environments.

Reaction Mechanism Elucidation and Transition State Analysis

There are no computational studies available that elucidate potential reaction mechanisms involving this compound or that analyze the transition states of such reactions.

Ligand-Protein Docking and Molecular Interaction Studies

No research could be located that investigates the interaction of this compound with any protein targets through molecular docking or other computational methods.

Academic Research Applications of Methyl 4 Chloro 2 Cyano 5 Methoxybenzoate and Its Derivatives

Medicinal Chemistry Research

The derivatives of the core chemical structure of "Methyl 4-chloro-2-cyano-5-methoxybenzoate" have been a subject of interest in medicinal chemistry. The research has spanned various aspects, from understanding their interaction with biological targets to designing new bioactive compounds.

Enzyme Inhibition Mechanism Studies

While direct enzyme inhibition studies on "this compound" are not documented, research on related benzoate (B1203000) derivatives highlights their potential as enzyme inhibitors. For instance, a series of methyl 5-sulfamoyl-benzoates, which share a similar benzoate core, have been designed and evaluated as inhibitors of carbonic anhydrase (CA) isozymes. nih.gov These enzymes are implicated in various diseases, including cancer. nih.gov The introduction of different substituents on the benzenesulfonamide (B165840) ring led to compounds with high affinity and selectivity for specific CA isozymes, such as CAIX, which is overexpressed in many solid tumors. nih.gov The primary sulfonamide group in these derivatives is a well-known marker for carbonic anhydrase inhibitors. nih.gov

Receptor Binding and Modulation Mechanisms

Derivatives of 4-amino-5-chloro-2-methoxybenzoic acid have been synthesized and identified as potent agonists and antagonists for 5-HT4 receptors. nih.govbiosynth.com These receptors are involved in various physiological processes. Binding assays have demonstrated that certain ester derivatives of this acid exhibit nanomolar affinity for 5-HT4 receptors. nih.gov Structural modifications, such as the introduction of methyl groups on a piperidine (B6355638) ring, can dramatically alter the pharmacological profile from agonist to antagonist. nih.gov Molecular modeling and X-ray crystallography have been employed to understand the structural basis for their receptor binding and to propose hypothetical models for the interaction with the 5-HT4 receptor. nih.gov

Cellular Mechanism of Action Investigations (e.g., cell cycle effects, apoptosis induction)

Investigations into the cellular mechanisms of action for derivatives have provided insights into their potential therapeutic applications. For example, the resorcinolic lipid methyl 3,5-dimethoxy-2-octanoylbenzoate has been studied for its chemotherapeutic potential. nih.gov Studies in mice have shown that this compound can promote cell death and has the potential to be an adjuvant in chemotherapy by enhancing the effects of cyclophosphamide. nih.gov It has been observed to increase the frequency of genomic damage when used alone but can reduce both genomic and chromosomal damage when used in combination with cyclophosphamide. nih.gov

Target Identification and Validation Methodologies

The identification and validation of biological targets are crucial in drug discovery. Research on derivatives of 4-amino-5-chloro-2-methoxybenzoic acid has implicitly involved target identification, with the 5-HT4 receptor being a key target. nih.govbiosynth.com The validation of this target is supported by the potent and specific binding of the synthesized compounds. nih.gov Similarly, for the methyl 5-sulfamoyl-benzoate series, the various carbonic anhydrase isozymes are the identified targets, and the high affinity and selectivity of certain compounds for CAIX validate it as a therapeutic target for cancer. nih.gov

Rational Design of Bioactive Compounds

The principles of rational design have been applied to develop bioactive compounds from related chemical scaffolds. In the case of carbonic anhydrase inhibitors, a series of methyl 5-sulfamoyl-benzoates were designed based on the structure of halogenated benzenesulfonamides to achieve high affinity and selectivity. nih.gov Variations in substituents on the benzene (B151609) ring were systematically explored, leading to a compound with picomolar affinity for the target enzyme CAIX. nih.gov This demonstrates the power of rational design in optimizing the pharmacological properties of lead compounds.

Agrochemical Research

In the field of agrochemical research, derivatives of the benzoate structure have shown potential applications. Specifically, compounds like 4-amino-5-chloro-2-methoxybenzoic acid and methyl 5-chloro-2-methoxybenzoate are noted for their use as intermediates in the synthesis of herbicides and pesticides. chemimpex.comchemimpex.com These intermediates are valuable in developing new active compounds for crop protection. chemimpex.comchemimpex.com For instance, Methyl 5-chloro-2-methoxybenzoate has been reported to inhibit copulatory behavior in the male tick Ixodes ricinus, suggesting a potential application in pest control.

Fungicidal Activity Mechanisms.

There is no specific information available in the searched literature regarding the fungicidal activity mechanisms of this compound.

Insecticidal Activity Mechanisms.

There is no specific information available in the searched literature regarding the insecticidal activity mechanisms of this compound.

Herbicidal Activity Mechanisms.

There is no specific information available in the searched literature regarding the herbicidal activity mechanisms of this compound.

Materials Science Research

Precursor in Polymer Chemistry for Functional Materials.

There is no specific information available in the searched literature regarding the use of this compound as a precursor in polymer chemistry for functional materials.

Development of Advanced Functional Materials with Specific Properties.

There is no specific information available in the searched literature regarding the use of this compound in the development of advanced functional materials with specific properties.

Investigation of Optoelectronic Properties.

There is no specific information available in the searched literature regarding the investigation of the optoelectronic properties of this compound.

Q & A

Q. What are the standard synthetic routes for preparing Methyl 4-chloro-2-cyano-5-methoxybenzoate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves esterification of the corresponding benzoic acid derivative with methanol under acidic catalysis. Key steps include:

  • Substituent introduction: Sequential halogenation (chlorination), nitrile group incorporation via nucleophilic substitution, and methoxy group installation using alkylation or demethylation protocols.
  • Reaction optimization: Reflux conditions (e.g., 80–100°C) with catalysts like H₂SO₄ or DCC improve esterification yields. Purification via column chromatography or recrystallization ensures high purity .
  • Critical parameters: Monitor pH (acidic conditions favor ester formation) and solvent choice (polar aprotic solvents enhance reactivity of intermediates).

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., methoxy at δ 3.8–4.0 ppm) and confirms nitrile group presence (C≡N stretch in IR at ~2250 cm⁻¹).
  • Mass spectrometry (HRMS): Determines molecular ion peaks (e.g., [M+H]+ at m/z 256.05) and fragmentation patterns to validate structure .
  • HPLC: Quantifies purity (>95%) using reverse-phase C18 columns and UV detection (λ = 254 nm).

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Electronic effects: The electron-withdrawing cyano (-CN) and chloro (-Cl) groups activate the aromatic ring for electrophilic substitution at the para position.
  • Steric hindrance: The methoxy (-OCH₃) group at position 5 directs nucleophiles to position 2 or 4, but steric bulk may reduce accessibility. Computational modeling (DFT) predicts regioselectivity trends .
  • Case study: Substitution with azide yields 4-azido derivatives, confirmed by FTIR (N₃ stretch at ~2100 cm⁻¹) and X-ray crystallography .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar benzoate derivatives?

Methodological Answer:

  • Variable identification: Assess substituent positioning (e.g., methyl vs. methoxy in analogues from ) and assay conditions (e.g., cell line specificity in cytotoxicity studies).
  • Comparative studies: Use a standardized panel of bioassays (e.g., enzyme inhibition, antimicrobial activity) to test this compound alongside analogues.
  • Data normalization: Apply statistical models (ANOVA) to account for batch-to-batch variability in compound purity or solvent effects .

Q. What computational approaches are suitable for predicting the pharmacokinetic properties of this compound?

Methodological Answer:

  • QSAR modeling: Correlate molecular descriptors (logP, polar surface area) with ADME properties. For example, the compound’s logP (~2.8) suggests moderate blood-brain barrier penetration.
  • Docking simulations: Predict binding affinity to targets like cytochrome P450 enzymes using AutoDock Vina. Validate with in vitro metabolism assays (e.g., microsomal stability tests) .

Experimental Design & Data Analysis

Q. How should researchers design experiments to evaluate the stability of this compound under varying pH conditions?

Methodological Answer:

  • Protocol: Prepare buffered solutions (pH 2–12) and incubate the compound at 37°C. Sample aliquots at 0, 24, and 48 hours.
  • Analysis: Use HPLC to monitor degradation products. For example, hydrolysis under alkaline conditions (pH >10) may yield 4-chloro-2-cyano-5-methoxybenzoic acid .
  • Kinetic modeling: Calculate half-life (t₁/₂) using first-order decay equations.

Q. What strategies can mitigate side reactions during the synthesis of this compound derivatives?

Methodological Answer:

  • Protecting groups: Temporarily protect the nitrile group during methoxy installation to prevent undesired cross-reactivity.
  • Catalyst screening: Test Pd/C or CuI for coupling reactions to minimize byproducts.
  • In situ monitoring: Use TLC or inline IR spectroscopy to detect intermediates and adjust reaction parameters dynamically .

Comparison with Analogues

Q. How does the bioactivity of this compound compare to its methyl- and fluoro-substituted analogues?

Methodological Answer:

  • Antimicrobial testing: Compare MIC values against S. aureus and E. coli. Fluoro-substituted analogues (e.g., from ) often show enhanced activity due to increased electronegativity.
  • Structural insights: The cyano group enhances hydrogen bonding with microbial enzymes, while chloro improves lipophilicity. A table of key analogues and their activities can guide SAR studies:
CompoundSubstituentsMIC (S. aureus)LogP
Target compoundCl, CN, OCH₃12.5 µg/mL2.8
Methyl 4-Cl-2-F-5-OCH₃Cl, F, OCH₃25 µg/mL2.5
Methyl 4-CN-2-Cl-5-CH₃CN, Cl, CH₃6.25 µg/mL3.1

Future Research Directions

Q. What unexplored applications of this compound warrant investigation in materials science?

Methodological Answer:

  • Polymer precursors: Explore its use in synthesizing liquid crystals or conductive polymers via cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids).
  • Coordination chemistry: Test metal-organic framework (MOF) formation with transition metals (Cu, Zn) to assess porosity and catalytic potential .

Q. How can green chemistry principles be applied to improve the synthesis of this compound?

Methodological Answer:

  • Solvent substitution: Replace dichloromethane with cyclopentyl methyl ether (CPME), a safer alternative.
  • Catalyst recycling: Use immobilized enzymes (e.g., lipases) for esterification, reducing waste.
  • Energy efficiency: Adopt microwave-assisted synthesis to reduce reaction times by 50–70% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.